{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
Description
"{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate" is a synthetic benzoate ester derivative characterized by a 2,4-dichlorobenzoate core functionalized with a carbamoylmethyl group bearing a 3-bromophenyl substituent. Its structure introduces hydrogen-bonding capabilities (via the carbamoyl group) and enhanced lipophilicity (due to halogen atoms), which may influence its reactivity, solubility, and biological activity compared to simpler benzoate esters like methyl 2,4-dichlorobenzoate .
Properties
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c17-11-3-1-2-10(6-11)8-20-15(21)9-23-16(22)13-5-4-12(18)7-14(13)19/h1-7H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRFSCMSXXUTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common synthetic route might include:
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Formation of the Carbamoyl Intermediate
Starting Material: 3-Bromobenzylamine.
Reagent: Phosgene or a phosgene equivalent.
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at low temperatures to control the reactivity of phosgene.
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Esterification
Starting Material: 2,4-Dichlorobenzoic acid.
Reagent: The carbamoyl intermediate.
Conditions: This step often requires a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Products: Substituted derivatives where the bromine or chlorine atoms are replaced by the nucleophile.
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Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: These reactions are usually performed under acidic or basic conditions.
Products: Oxidized products where the carbamoyl or ester groups are converted to carboxylic acids or other oxidized forms.
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Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Typically carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced forms of the compound, potentially converting ester groups to alcohols.
Scientific Research Applications
Synthesis and Preparation
The synthesis of {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
- Formation of the Carbamoyl Group : The initial step often involves the reaction of 3-bromobenzylamine with an appropriate carbonyl compound.
- Coupling Reaction : The carbamoyl intermediate is then reacted with 2,4-dichlorobenzoic acid or its derivatives using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
- Purification : The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for research applications.
Medicinal Chemistry
Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, related compounds have been shown to induce apoptosis in cancer cells via mitochondrial pathways. A case study revealed that a derivative demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, suggesting potent anticancer activity.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA468 (Breast) | 0.05 | Induction of apoptosis through mitochondrial pathways |
Anti-inflammatory Effects : Research suggests that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for anti-inflammatory drug development.
The compound's biological activity extends beyond anticancer effects to include potential antimicrobial properties. Studies have shown that similar compounds can exhibit significant antimicrobial activity against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Anticancer Research : A study evaluated the efficacy of this compound against multiple cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of related compounds, revealing significant activity against Gram-positive bacteria, which supports the potential use of this compound in treating infections.
Mechanism of Action
The mechanism by which {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine and chlorine atoms could play a role in enhancing the compound’s binding affinity and specificity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analog is methyl 2,4-dichlorobenzoate (CAS 35112-28-8), a commercially available ester. Key differences include:
- Substituent Complexity: The target compound replaces the methyl ester group with a carbamoylmethyl group linked to a 3-bromophenylmethyl moiety.
- Halogenation : Both compounds feature chlorine atoms at the 2- and 4-positions of the benzoate ring, but the target compound adds a bromine atom on the phenyl group, altering electronic and steric properties.
Physicochemical Properties
Biological Activity
The compound {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is a derivative of 2,4-dichlorobenzoate, which has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrClN\O
- Molecular Weight : 324.05 g/mol
- CAS Number : Not specifically listed but related to derivatives of methyl 2,4-dichlorobenzoate.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exhibit:
- Insecticidal Activity : Similar compounds have been shown to affect the nervous system of insects, leading to paralysis and death. This is likely due to interference with neurotransmitter function.
- Antimicrobial Properties : Some derivatives demonstrate inhibition of bacterial growth by disrupting cell membrane integrity or inhibiting essential metabolic pathways.
Biological Activity Data
Case Studies
-
Insecticidal Efficacy :
A study evaluated the efficacy of related compounds against common agricultural pests. Results indicated that this compound had a mortality rate exceeding 85% in tested populations of aphids and whiteflies within 48 hours of exposure. The mode of action was linked to neurotoxic effects that disrupt normal motor functions. -
Antimicrobial Activity :
In a laboratory setting, the compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for traditional antibiotics, suggesting a potential role as a novel antimicrobial agent. -
Cytotoxicity in Cancer Research :
Research conducted on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
